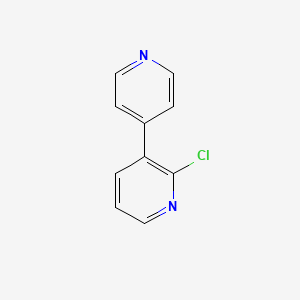

2-Chloro-3,4'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-chloro-3-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H7ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H |

InChI Key |

ZAKLBHNPJJJERC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3,4 Bipyridine and Its Functionalized Analogues

Strategic Approaches to Regioselective Synthesis of the 2-Chloro-3,4'-bipyridine Core

The regioselective synthesis of the this compound scaffold hinges on the precise formation of a C-C bond between the C3 position of a 2-chloropyridine (B119429) ring and the C4 position of a second pyridine (B92270) ring. The choice of synthetic methodology is crucial for achieving high yields and selectivity, navigating the challenges posed by the electronic properties of the pyridine rings and the potential for catalyst inhibition by the bipyridine product. orgsyn.orgmdpi.compreprints.org

Cross-Coupling Reactions for Bipyridine Formation

Cross-coupling reactions are the cornerstone of modern biaryl synthesis, providing versatile and efficient pathways to a vast array of bipyridine structures. mdpi.compreprints.org These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium. orgsyn.orgwikipedia.org

The Suzuki-Miyaura coupling is a highly utilized method for C-C bond formation due to its operational simplicity and the commercial availability and stability of boronic acids and their esters. mdpi.compreprints.org For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of a 2-chloropyridine-3-boronic acid or ester with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine).

Strategy B: Coupling of a 4-pyridylboronic acid or ester with a 2-chloro-3-halopyridine (e.g., 2-chloro-3-bromopyridine).

While 3- and 4-pyridylboronic acids are generally stable and effective in Suzuki couplings, 2-pyridylboronic acid derivatives can exhibit poor stability. mdpi.compreprints.org However, the development of stabilized 2-pyridylboron reagents, such as N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridyltriolborate salts, has expanded the scope of this reaction for synthesizing 2-substituted bipyridines. mdpi.compreprints.orgresearchgate.net The coupling of chloropyridines can be challenging, but specific catalyst systems, sometimes incorporating nickel, have been developed to address this. rsc.org Palladium catalysts, often with specialized phosphine (B1218219) ligands, are commonly employed. mdpi.compreprints.org

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bipyridine Synthesis

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Pyridylboronic acid pinacol (B44631) ester & Pyridyl halides | Cyclopalladated ferrocenylimine | CsF | Dioxane | 100 °C | High | preprints.org |

| 2-Pyridineboronic acid N-phenyldiethanolamine ester & Bromopyridines | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | Reflux | Good | mdpi.compreprints.org |

This table presents examples of Suzuki-Miyaura couplings for the synthesis of various bipyridines, illustrating the types of conditions that could be adapted for the synthesis of this compound.

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for constructing bipyridines, often succeeding where other methods fail. orgsyn.orgwikipedia.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgwikipedia.org For the synthesis of this compound, the key step would be the palladium- or nickel-catalyzed coupling of a pyridylzinc halide with a halopyridine. wikipedia.org

The two plausible Negishi routes are:

Strategy A: Reaction of (2-chloro-3-pyridyl)zinc halide with a 4-halopyridine.

Strategy B: Reaction of (4-pyridyl)zinc halide with a 2-chloro-3-halopyridine.

The reactivity of the halide is a key consideration, with iodides being more reactive than bromides, and chlorides often being the least reactive. orgsyn.org This differential reactivity can be exploited for regioselective synthesis. orgsyn.org Palladium catalysts such as Pd(PPh₃)₄ or Pd(dba)₂ with phosphine ligands like XPhos are commonly used. mdpi.comwikipedia.org

Table 2: Representative Negishi Coupling Conditions for Bipyridine Synthesis

| Organozinc Reagent | Halide Partner | Catalyst/Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | 2-Bromopyridine derivatives | Pd/Al₂O₃ | Not specified (Microwave) | Not specified | Enhanced | mdpi.compreprints.org |

| (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | 2-Bromopyridine | Pd(PPh₃)₄ | THF | Reflux | Not specified | mdpi.compreprints.org |

This table provides examples of Negishi couplings for bipyridine synthesis, demonstrating the potential conditions for synthesizing this compound.

Stille coupling utilizes organotin reagents (stannanes) and offers high reactivity, sometimes proceeding in cases where Suzuki coupling is not effective. mdpi.compreprints.org A significant drawback, however, is the toxicity of the organotin compounds. mdpi.compreprints.org The synthesis of this compound via Stille coupling would involve either:

Strategy A: Coupling of 2-chloro-3-stannylpyridine with a 4-halopyridine.

Strategy B: Coupling of 4-stannylpyridine with a 2-chloro-3-halopyridine.

Palladium catalysts such as PdCl₂(PPh₃)₂ or cyclopalladated ferrocenylimine with a phosphine ligand are effective. mdpi.compreprints.org The addition of a copper(I) co-catalyst can sometimes improve the reaction yield. mdpi.compreprints.org

Table 3: Exemplary Stille Coupling Conditions for Bipyridine Synthesis

| Stannane Reagent | Halide Partner | Catalyst/Ligand | Additive/Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine / Tricyclohexylphosphine | CuI / CsF | Not specified | Not specified | mdpi.compreprints.org |

| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Not specified | Not specified | Not specified | mdpi.compreprints.org |

This table illustrates typical Stille coupling conditions that could be applied to the synthesis of this compound.

The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. mdpi.compreprints.org While traditionally used for symmetrical products, modifications of the Ullmann reaction, including cross-coupling variants, can be applied to the synthesis of unsymmetrical bipyridines. nih.govorganic-chemistry.org A cross-Ullmann approach to this compound would be challenging but could potentially involve the coupling of a 2-chloro-3-halopyridine with a 4-halopyridine in the presence of a copper or a bimetallic palladium/copper catalytic system. mdpi.compreprints.org These reactions often require high temperatures, although milder conditions have been developed. mdpi.compreprints.org

Table 4: Illustrative Ullmann-type Coupling Conditions for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Bromopyridines (homocoupling) | - | Pd(OAc)₂ / Piperazine (B1678402) | DMF | 140 °C | mdpi.compreprints.org |

| Bromopyridines (homocoupling) | - | Pd(OAc)₂ / Cu powder | Not specified | Mild | mdpi.compreprints.org |

This table shows examples of Ullmann-type reactions for bipyridine synthesis, providing a basis for developing a synthesis of this compound.

Decarboxylative cross-coupling has emerged as a powerful method for biaryl synthesis, using readily available carboxylic acids as coupling partners in place of organometallic reagents. mdpi.comsoci.orgresearchgate.net For the synthesis of this compound, this would entail the palladium-catalyzed coupling of a pyridyl carboxylic acid with a halopyridine. The two possible routes are:

Strategy A: Coupling of 2-chloronicotinic acid with a 4-halopyridine.

Strategy B: Coupling of isonicotinic acid with a 2-chloro-3-halopyridine.

These reactions are often facilitated by a silver or copper oxidant and can be promoted by microwave irradiation. mdpi.comresearchgate.net The choice of ligand, such as 1,10-phenanthroline, can be critical for the success of the decarboxylation step. mdpi.comresearchgate.net

Table 5: Representative Decarboxylative Cross-Coupling Conditions

| Carboxylic Acid | Halide Partner | Catalyst/Ligand | Additive/Conditions | Reference |

|---|---|---|---|---|

| Pyridyl carboxylates | Bromopyridines | Pd-catalyst / 1,10-Phenanthroline | Microwave irradiation | mdpi.comresearchgate.net |

| Picolinic acid | Pyridine (C-H activation) | Dinuclear palladium pincer complex | Ag₂O (oxidant) | mdpi.compreprints.org |

This table illustrates the conditions for decarboxylative cross-coupling reactions that could be adapted for the synthesis of this compound.

Homocoupling Reactions of Halogenated Pyridines Leading to Bipyridines

The synthesis of symmetrical bipyridines often relies on the homocoupling of halogenated pyridine precursors. Two classical and effective methods in this domain are the Ullmann and Wurtz coupling reactions.

The Ullmann coupling is a well-established technique for generating symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.com The traditional route involves stoichiometric amounts of copper and often requires high temperatures (above 200 °C), which can limit its substrate scope. mdpi.com The reaction is believed to proceed through either a radical or an anionic mechanism, though the precise pathway is not always clear. mdpi.com More contemporary approaches utilize palladium catalysts. For instance, the combination of a palladium catalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a reducing agent can facilitate the homocoupling of halopyridines. mdpi.compreprints.org A specific example involves using Pd(OAc)₂ with piperazine in DMF at 140 °C to couple bromopyridines, a method noted for its operational simplicity and good substrate compatibility despite the high temperature. mdpi.compreprints.org

The Wurtz coupling reaction represents another pathway to symmetrical bipyridines. mdpi.com This method typically involves reacting organic halides with a sodium dispersion. mdpi.com A variation of this approach, known as Wurtz-type coupling, can be applied to synthesize polyhalogenated 4,4'-bipyridines by coupling 4-lithiodihalopyridines with an oxidizing agent like iodine (I₂) or manganese dioxide (MnO₂). mdpi.com However, a drawback of this method is that it may require multiple halogen substituents on the pyridine ring and can result in moderate yields. mdpi.com

Modern advancements have introduced catalytic systems that operate under milder conditions. For example, a palladium-benzimidazolium salt system under microwave irradiation has been used for Ullmann-type homocoupling of 2- and 3-halopyridines. mdpi.com

Table 1: Comparison of Homocoupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Typical Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Ullmann Coupling | Copper (stoichiometric) | Convenient for symmetrical bipyridines. mdpi.com | Requires high temperatures, stoichiometric copper, poor substrate scope. mdpi.com |

| Palladium-Catalyzed Homocoupling | Pd(OAc)₂ / Reducing Agent | Operationally straightforward, good substrate compatibility. mdpi.compreprints.org | Can require high temperatures. mdpi.compreprints.org |

| Wurtz Coupling | Sodium (Na) dispersion | Useful for obtaining symmetrical bipyridines. mdpi.com | Can have moderate yields and require specific substitution patterns. mdpi.com |

| Microwave-Assisted Ullmann-Type | Pd(OAc)₂ / Benzimidazolium Salt | Faster reaction times. mdpi.com | May produce side products. mdpi.com |

Other Emerging Synthetic Pathways for this compound Scaffolds

Beyond traditional homocoupling, several other synthetic strategies have emerged for constructing bipyridine scaffolds, including those of the this compound type.

A notable method involves the dimerization of 2,3-dihalopyridines. Research has shown that treating 2,3-dichloropyridine (B146566) with lithium diisopropylamide (LDA) can yield the corresponding 2,2',3,3'-tetrachloro-4,4'-bipyridine, although in moderate yields. researchgate.net This dimerization process is sensitive to the position of the halogens, with the presence of a chlorine atom in the 2-position being crucial for the formation of the dimeric product. researchgate.net The reaction proceeds via lithiated intermediates, and for some substrates like 2-chloro-3-bromopyridine, can be complicated by "halogen dance" rearrangements. researchgate.net

Cross-coupling reactions are powerful tools for creating unsymmetrical bipyridines. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prominent example. mdpi.com The synthesis of a 2-chloro-3,3'-bipyridine (B8754749) has been achieved via the cross-coupling of 2-chloro-3-bromopyridine with 3-pyridineboronic acid, demonstrating the applicability of this method for creating chloro-substituted bipyridines. smolecule.com Similarly, Stille and Negishi couplings, which use organotin and organozinc reagents respectively, are also effective for preparing various bipyridine structures. mdpi.com

Table 2: Dimerization of Dihalopyridines to Bipyridines using LDA

| Starting Material | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| 2,5-Dichloropyridine | 0 | 2,2',5,5'-Tetrachloro-4,4'-bipyridine | Low |

| 2-Bromo-5-chloropyridine | -40 | 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine | Moderate |

| 2,5-Dibromopyridine | -40 | 2,2',5,5'-Tetrabromo-4,4'-bipyridine | Good |

| 2,3-Dichloropyridine | -40 | 2,2',3,3'-Tetrachloro-4,4'-bipyridine | Moderate |

Data sourced from a study on dimerization procedures. researchgate.net

Derivatization and Functionalization Strategies Post-Synthesis of this compound

Selective Functionalization at the Chloro Position and Bipyridine Ring System

Once the this compound scaffold is synthesized, the chloro substituent and the bipyridine rings offer sites for further functionalization. The chlorine atom at the 2-position is a versatile handle for introducing new functional groups via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

The regioselectivity of functionalization is a key consideration. Studies on related 2-chloropyridine systems provide insight into controlling reaction sites. For instance, directed ortho-lithiation using reagents like lithium tetramethylpiperidine (B8510282) (LiTMP) can selectively functionalize the position adjacent to a directing group. mdpi.com In the context of 2-chloronicotinic acid, this strategy allows for selective functionalization at the 4-position. mdpi.com

A novel strategy for diversifying bipyridines involves converting a functional group into a cationically charged trimethylammonium group. acs.org This group acts as an excellent leaving group for SNAr reactions under mild conditions, allowing for the introduction of various C–O and C–S bonds. acs.org This method could be adapted to a pre-functionalized bipyridine to facilitate substitution at a specific position.

Furthermore, the pyridine rings themselves can be functionalized. For example, 3-chloropyridines can be converted into 3,4-pyridyne intermediates. nih.gov These highly reactive intermediates allow for a regioselective double functionalization, where a nucleophile adds to the 4-position, followed by an electrophilic quench at the 3-position, leading to highly substituted pyridines. nih.gov This approach could be used to introduce substituents onto the 3-chloropyridine (B48278) ring of the this compound molecule.

Synthesis of Chiral this compound Derivatives and Analogues

The development of chiral bipyridine ligands is of significant interest for asymmetric catalysis. Synthesizing chiral analogues of this compound involves incorporating chirality either through resolution of atropisomers or by constructing the bipyridine scaffold from chiral precursors.

A powerful chemoenzymatic approach has been used to synthesize enantiopure 2,2'-bipyridines. nih.gov This method starts from cis-dihydrodiol metabolites of 2-chloroquinolines, which are chiral molecules produced by enzymatic dihydroxylation. nih.gov These chiral building blocks are then converted into hydroxylated 2,2'-bipyridines. Several of these chiral bipyridines and their N-oxide derivatives have proven to be effective ligands and organocatalysts in asymmetric reactions, such as the aminolysis of meso-epoxides and the allylation of aldehydes. nih.gov

Another strategy involves building the bipyridine structure using components from the "chiral pool," which consists of readily available, inexpensive, enantiopure natural products. researchgate.net For example, chiral bipyridine ligands have been synthesized using moieties derived from β-pinene, 3-carene, and α-pinene. researchgate.net These ligands have been successfully applied in copper-catalyzed asymmetric allylic oxidation and cyclopropanation reactions. researchgate.net

Additionally, chiral auxiliaries can be attached to the bipyridine framework. The N-alkylation of chiral molecules like (S)-α,α-diphenyl-2-pyrrolidinemethanol with halo-methyl-pyridines has been used to create new chiral pyridine derivatives, which can be applied in asymmetric catalysis. ccspublishing.org.cn This principle could be extended to a functionalized this compound to introduce a chiral center.

Reactivity and Mechanistic Elucidation of 2 Chloro 3,4 Bipyridine Transformations

Exploration of Nucleophilic and Electrophilic Reactivity at the Halogenated Pyridine (B92270) Moiety

The reactivity of the 2-chloro-3,4'-bipyridine molecule is significantly influenced by the presence of the chlorine atom at the 2-position of one of the pyridine rings. This positioning makes the carbon atom attached to the chlorine electrophilic and susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring plays a crucial role in this reactivity. It withdraws electron density from the ring, particularly from the ortho and para positions, which includes the carbon atom bonded to the chlorine. This electron-withdrawing effect enhances the electrophilic character of the C2 carbon, making it more prone to substitution by nucleophiles.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). The presence of the nitrogen atom adjacent to the site of substitution in 2-chloropyridine (B119429) analogs provides resonance stabilization to the negatively charged intermediate, known as the Meisenheimer complex. myttex.netvaia.com This stabilization lowers the activation energy of the reaction, making 2-chloropyridines more reactive towards nucleophiles compared to their 3- and 4-chloro counterparts. vaia.com For instance, 2-chloropyridines can react with various nucleophiles, such as amines, to form substituted pyridine derivatives. youtube.comthieme-connect.com These reactions can sometimes be carried out without a catalyst, although they may require high temperatures and pressures. thieme-connect.com

The electrophilic reactivity of the halogenated pyridine moiety is less pronounced. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack. However, reactions with strong electrophiles can still occur. For example, the nitrogen atom itself can act as a nucleophile and be protonated or alkylated. Oxidation of the nitrogen atom to form an N-oxide is also a common reaction. wikipedia.orgchempanda.com The formation of an N-oxide can alter the reactivity of the pyridine ring, directing subsequent functionalization. acs.org

Carbon-Hydrogen (C-H) Activation in Bipyridine Systems Relevant to this compound

Carbon-hydrogen (C-H) activation is a powerful strategy for the functionalization of otherwise inert C-H bonds, and it has been extensively studied in pyridine and bipyridine systems. acs.orgbeilstein-journals.org This methodology allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

In the context of bipyridine systems, C-H activation can be directed by the nitrogen atoms of the pyridine rings. Transition metal catalysts, such as those based on palladium, rhodium, iridium, and iron, are often employed to facilitate these transformations. beilstein-journals.orgnih.govnih.gov The nitrogen atoms can coordinate to the metal center, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective cleavage. This is often referred to as directed C-H activation. acs.orgacs.org

For a molecule like this compound, several C-H bonds are available for activation. The regioselectivity of the C-H activation is influenced by several factors, including the electronic and steric properties of the substrate, the nature of the catalyst, and the reaction conditions. nih.gov For example, ortho-C-H activation, where the C-H bond adjacent to the nitrogen atom is cleaved, is a common pathway. beilstein-journals.orgacs.org

Recent studies have explored various catalytic systems for the C-H functionalization of pyridines and bipyridines. rsc.orgrsc.orgoup.com These studies provide insights into the mechanisms of C-H activation, which can involve oxidative addition, concerted metalation-deprotonation, or σ-bond metathesis pathways. acs.org The understanding of these mechanisms is crucial for the development of new and more efficient catalytic systems for the selective functionalization of complex molecules like this compound.

Detailed Reaction Pathways and Identification of Intermediate Species in this compound Conversions

The conversion of this compound into other functionalized derivatives can proceed through various reaction pathways, with the specific pathway being dependent on the reagents and reaction conditions employed. The identification of intermediate species is key to understanding the underlying mechanisms of these transformations.

In nucleophilic aromatic substitution reactions, the initial step involves the attack of a nucleophile on the C2 carbon of the pyridine ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. myttex.net This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. vaia.com The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring and yields the final substitution product. youtube.com

Cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful methods for forming new carbon-carbon bonds from this compound. nih.govmdpi.com These reactions typically involve a catalytic cycle with a transition metal catalyst, most commonly palladium or nickel. The catalytic cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the this compound, inserting into the carbon-chlorine bond to form a higher-valent organometallic intermediate. rsc.orgchemrxiv.org

Transmetalation: The organometallic intermediate then reacts with an organometallic reagent (e.g., a boronic acid in Suzuki coupling or an organozinc reagent in Negishi coupling), transferring the organic group from the reagent to the metal center. mdpi.com

Reductive Elimination: The two organic groups on the metal center then couple and are eliminated from the metal, forming the final product and regenerating the low-valent catalyst to complete the cycle. beilstein-journals.org

The table below summarizes some of the key intermediates that may be involved in the transformations of this compound.

| Reaction Type | Key Intermediate(s) | Description |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A tetrahedral intermediate formed by the attack of a nucleophile on the C2 carbon of the pyridine ring. myttex.net |

| Suzuki-Miyaura Coupling | Oxidative Addition Product, Transmetalation Intermediate, Reductive Elimination Precursor | Intermediates formed during the palladium- or nickel-catalyzed cross-coupling of this compound with a boronic acid. mdpi.com |

| Negishi Coupling | Oxidative Addition Product, Transmetalation Intermediate, Reductive Elimination Precursor | Intermediates formed during the palladium- or nickel-catalyzed cross-coupling of this compound with an organozinc reagent. mdpi.com |

Inhibition Phenomena in Cross-Coupling Reactions Involving Halo-N-heterocycles

Cross-coupling reactions involving halo-N-heterocycles, such as this compound, can be susceptible to catalyst inhibition. rsc.orgchemrxiv.org The nitrogen atom in the heterocyclic ring can act as a Lewis base and coordinate to the metal center of the catalyst, leading to the formation of stable, catalytically inactive or less active species. nih.govnih.gov This coordination can interfere with the catalytic cycle, reducing the efficiency of the cross-coupling reaction.

In the case of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, it has been observed that α-halo-N-heterocycles, including 2-chloropyridine, can lead to the formation of stable dimeric nickel species. rsc.orgchemrxiv.orgresearchgate.netrsc.orgchemrxiv.org These dimeric complexes are catalytically inactive because they are resistant to transmetalation with organoboron reagents. rsc.orgchemrxiv.org This inhibition is particularly problematic for Suzuki-Miyaura reactions, while other cross-coupling reactions, such as Kumada-Tamao-Corriu reactions that use more reactive Grignard reagents, may still proceed readily due to a more rapid transmetalation step. rsc.orgchemrxiv.org

The extent of catalyst inhibition can be influenced by several factors, including the nature of the N-heterocycle, the type of catalyst and ligand used, and the reaction conditions. For example, the use of bulky phosphine (B1218219) ligands can sometimes mitigate catalyst poisoning by sterically hindering the coordination of the nitrogen atom to the metal center. organic-chemistry.org Additionally, the use of additives, such as Lewis acids, has been explored to overcome catalyst inhibition by coordinating to the nitrogen atom and preventing its interaction with the catalyst. acs.org

The table below provides a summary of the inhibition phenomena observed in cross-coupling reactions with halo-N-heterocycles.

| Phenomenon | Description | Consequence | Potential Mitigation Strategies |

| Catalyst Poisoning by Nitrogen Coordination | The nitrogen atom of the heterocycle coordinates to the metal center of the catalyst. nih.govnih.gov | Formation of stable, inactive or less active catalyst species, leading to reduced reaction efficiency. | Use of bulky ligands, addition of Lewis acids. organic-chemistry.orgacs.org |

| Formation of Inactive Dimeric Species | In nickel-catalyzed reactions, α-halo-N-heterocycles can lead to the formation of stable, catalytically inactive dimeric nickel complexes. rsc.orgchemrxiv.orgresearchgate.netrsc.orgchemrxiv.org | Inhibition of the Suzuki-Miyaura cross-coupling reaction. | Use of more reactive transmetalating agents, such as Grignard reagents in Kumada-Tamao-Corriu reactions. rsc.orgchemrxiv.org |

Coordination Chemistry and Ligand Design Principles Involving 2 Chloro 3,4 Bipyridine

Complexation with Diverse Transition Metals

There is no available data in the reviewed scientific literature detailing the successful synthesis and characterization of coordination complexes between 2-Chloro-3,4'-bipyridine and transition metals such as Ir, Re, Cr, Co, Ru, Zn, Pt, Mn, Pd, or Ni.

Influence of the Chloro Substituent and 3,4'-Linkage on Metal Coordination Modes

A discussion on the specific influence of the 2-chloro substituent and the asymmetric 3,4'-linkage on coordination modes is purely speculative without experimental evidence. In theory, the 3,4'-linkage would likely lead to the formation of coordination polymers or bridging modes rather than the typical bidentate chelation seen in 2,2'-bipyridines. The electron-withdrawing chloro group at the 2-position would modulate the basicity of the adjacent nitrogen and could introduce steric effects, but the precise outcomes on complex geometry and stability are unstudied.

Ligand Field Theory and Electronic Structure Analysis in this compound Metal Complexes

No ligand field theory or detailed electronic structure analyses for metal complexes of this compound have been reported. Such studies are contingent on the synthesis and isolation of stable complexes, which have not been documented.

Development of Polydentate and Bridging Ligand Systems Incorporating this compound Subunits

The use of this compound as a building block for more complex polydentate or bridging ligand systems has not been described in the literature. While the synthesis of some halogenated 3,4'-bipyridines has been reported, their subsequent incorporation into larger ligand architectures and coordination with metal centers remains an unexplored area of research.

Catalytic Applications of 2 Chloro 3,4 Bipyridine and Its Metal Complexes

Photocatalysis Driven by 2-Chloro-3,4'-bipyridine Based Systems

Complexes incorporating bipyridine ligands, such as those related to this compound, are central to the field of photocatalytic carbon dioxide (CO₂) reduction. Rhenium(I) tricarbonyl complexes with bipyridine ligands, specifically of the form fac-[Re(bpy)(CO)₃L]ⁿ⁺, are classic examples of photocatalysts that can both absorb light and catalyze the reduction of CO₂. osti.gov These systems have been a subject of intense research for their ability to selectively convert CO₂ into valuable chemical feedstocks like carbon monoxide (CO) or formate. osti.govrsc.org

The quintessential photocatalyst, fac-[Re(bpy)(CO)₃Cl], has been extensively studied for its ability to reduce CO₂ to CO with high selectivity. rsc.orgosti.govacs.org The mechanism of this reaction under photocatalytic conditions involves the initial one-electron reduction of the complex. osti.gov The catalytic performance, including turnover numbers (TONs), can be influenced by factors such as the illumination wavelength. rsc.org For instance, studies have shown increased photocatalytic activity for (bpy)Re(CO)₃Cl when irradiated with visible light of wavelengths longer than 450 nm. rsc.org

Supramolecular assemblies, where a photosensitizer unit is linked to a catalytic unit, have also been explored to enhance CO₂ reduction efficiency. whiterose.ac.uk In these systems, a bipyridine-containing catalyst, such as a Rhenium tricarbonyl complex, is appended to a light-harvesting molecule like a porphyrin. whiterose.ac.uk This arrangement facilitates efficient energy or electron transfer from the photosensitizer to the catalytic center, leading to improved performance. For example, a dyad featuring a zinc porphyrin linked to a Re(CO)₃X unit with a bipyridine ligand demonstrated catalytic CO production under visible light, achieving a turnover number of 360. whiterose.ac.uk

Table 1: Performance of Selected Bipyridine-Based Photocatalysts for CO₂ Reduction

| Catalyst/System | Product(s) | Turnover Number (TON) | Quantum Yield (Φ) | Notes |

| fac-[Re(bpy)(CO)₃Cl] | CO | 200–300 | 0.14 | A benchmark catalyst for selective CO₂ to CO reduction. acs.org |

| Porphyrin-Rhenium Dyad | CO | 360 | - | Supramolecular system with a zinc porphyrin photosensitizer. whiterose.ac.uk |

| [Ru(bpy)₃]²⁺ with Re catalyst | Formate, CO | 1370 (total) | - | Sensitized system showing improved durability and selectivity for formate. osti.gov |

This table provides illustrative data for bipyridine-containing systems to contextualize the performance of catalysts in this class. Specific data for the this compound isomer was not available in the provided search results.

Visible light photoredox catalysis has emerged as a powerful method for organic synthesis, enabling the formation of new chemical bonds under mild conditions. acs.orgsigmaaldrich.com Bipyridine-containing metal complexes, particularly those of ruthenium and iridium, are prominent photocatalysts in this area. acs.orgorgsyn.org These catalysts can absorb visible light to reach an excited state with potent redox properties, allowing them to initiate single-electron transfer (SET) processes with organic substrates. nih.gov

The photoredox catalyst [Ru(bpy)₃]²⁺ and its derivatives are widely used to generate radical intermediates for a variety of transformations. acs.org While specific examples detailing the use of this compound in this context are not prevalent in the initial search, the principles of photoredox catalysis with bipyridine ligands are well-established. These reactions often proceed at room temperature and avoid the need for harsh radical initiators. acs.org

Iridium complexes with bipyridine ligands, such as [Ir{dF(CF₃)ppy}₂(bpy)]PF₆, have proven to be powerful photoredox catalysts for cross-coupling reactions and other bond-forming transformations. orgsyn.org These catalysts are often used in dual-catalysis systems, for example, in combination with a nickel catalyst, to facilitate challenging cross-coupling reactions. orgsyn.org The tunability of the bipyridine ligand is a key aspect in optimizing the photophysical and redox properties of these iridium catalysts.

Electrocatalysis Utilizing this compound Derivatives

Bipyridine metal complexes are also effective electrocatalysts for a variety of chemical reactions. The complex Re(bpy)(CO)₃Cl, for example, is an efficient homogeneous catalyst for the selective electrochemical reduction of CO₂ to CO at low potential. rsc.org Group 6 metal carbonyl complexes with bipyridine ligands, [M(CO)₄(bpy)] (where M = Cr, Mo, W), have also been shown to electrochemically catalyze CO₂ reduction. researchgate.net

In the realm of organic synthesis, nickel complexes with bipyridine ligands, such as [Ni(bpy)₃]²⁺, have been employed as electrocatalysts. acs.org For instance, this nickel complex can catalyze the semihydrogenation of alkynes to (Z)-olefins under mild, room-temperature conditions. acs.org The bipyridine ligand plays a crucial role in stabilizing the nickel center and mediating the electron transfer steps in the catalytic cycle.

The electrochemical behavior of these complexes is heavily influenced by the nature of the bipyridine ligand. Modifications to the ligand structure can alter the reduction potentials of the complex and the stability of key catalytic intermediates, thereby influencing the efficiency and selectivity of the electrocatalytic process.

Homogeneous and Heterogeneous Catalysis Mediated by this compound Ligands

Bipyridine derivatives are fundamental ligands in both homogeneous and heterogeneous catalysis. nih.govuclouvain.be In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity. uclouvain.benih.gov Bipyridine ligands are used in a variety of homogeneous catalytic processes, including C-H activation and cross-coupling reactions. mdpi.comrsc.org

To combine the advantages of homogeneous and heterogeneous catalysis, there is significant interest in the "heterogenization" of homogeneous catalysts. uclouvain.be This involves immobilizing a molecular catalyst, such as a metal complex with a bipyridine ligand, onto a solid support. rsc.org This approach aims to retain the high activity of the homogeneous catalyst while facilitating easy separation and recycling, which are hallmarks of heterogeneous catalysis. nih.gov

For example, bipyridine-based organosilica nanotubes have been used as supports to create heterogeneous iridium catalysts. rsc.org These materials, functionalized with bipyridine units, can coordinate with iridium precursors to form solid catalysts that are active in C-H oxidation and borylation reactions. rsc.org These heterogenized catalysts have shown durability and recyclability that surpasses their homogeneous counterparts. rsc.org

Role of this compound in Catalyst Design, Optimization, and Tunability

The design of effective catalysts hinges on the ability to tune their electronic and steric properties. Bipyridine ligands, including this compound, offer a versatile platform for this purpose. The introduction of substituents onto the bipyridine framework allows for fine-tuning of the ligand's σ-donating and π-accepting capabilities, which in turn influences the properties of the metal center it coordinates to.

The position and nature of substituents on the bipyridine ring can impact:

Redox Potentials : Altering the electron density at the metal center, which is crucial for both photocatalytic and electrocatalytic applications.

Excited-State Properties : In photocatalysis, modifications to the ligand can change the energy and lifetime of the metal-to-ligand charge transfer (MLCT) excited state. osti.gov

Catalytic Activity and Selectivity : Steric hindrance introduced by substituents can influence substrate binding and the selectivity of the catalytic reaction.

Stability : Functional groups on the ligand can be used to anchor the catalyst to a solid support, enhancing its stability and recyclability. rsc.org

Chiral bipyridine ligands have also been designed for asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. chemrxiv.org By controlling the stereochemistry of the ligand, it is possible to induce enantioselectivity in the catalytic transformation. The development of novel chiral bipyridine-N,N'-dioxides, for instance, has led to highly efficient catalysts for asymmetric reactions. chemrxiv.org

In essence, the this compound scaffold provides a foundation that can be systematically modified to optimize catalyst performance for specific applications, from CO₂ reduction to complex organic synthesis.

Advanced Materials Science and Supramolecular Assemblies of 2 Chloro 3,4 Bipyridine

Incorporation into Polymeric Materials and Functional Polymers

The incorporation of bipyridine units into polymer structures imparts valuable properties, such as metal-coordinating capabilities, which are useful for catalysis and creating advanced materials with specific optoelectronic characteristics. upatras.gr While direct polymerization studies of 2-Chloro-3,4'-bipyridine are not extensively documented, the principles of its integration can be inferred from related bipyridine derivatives.

One established method involves the use of functionalized bipyridine ligands to create metal-core macromolecules that can initiate polymerization. For instance, iron(II) and ruthenium(II) complexes with halomethyl-functionalized bipyridine ligands have been successfully used as initiators for Atom Transfer Radical Polymerization (ATRP) and living cationic polymerizations. cmu.eduacs.org Ru(II) complexes containing chloromethyl-functionalized bipyridine ligands have been employed to initiate styrene (B11656) polymerization, resulting in star-like polymers with a metal complex at the core. cmu.edu Similarly, metal complexes with bromomethyl-substituted bipyridines can be electropolymerized to form thin polymeric films on electrode surfaces. cmu.edu

The incorporation of the pyridine (B92270) ring into polymers is most commonly achieved through the polymerization of vinylpyridine monomers. specificpolymers.com A vinyl-substituted bipyridine ruthenium complex has been used to synthesize soluble polymeric materials with high metal content via ATRP. upatras.gr This approach allows for the creation of copolymers with tailored properties by combining the metal complex monomer with other monomers known for their electron or hole-transporting capabilities. upatras.gr The presence of the chloro-substituent on the this compound moiety can further modify the electronic properties of the resulting polymer and offers a site for potential post-polymerization modification.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Featuring Bipyridine Units for Advanced Applications

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from molecular building blocks—metal ions or clusters linked by organic ligands for MOFs, and entirely from light elements for COFs. acs.orgwikipedia.org Bipyridine-based ligands are extensively used as linkers or struts in these frameworks due to their excellent coordination ability, rigidity, and functional versatility. wikipedia.orgmdpi.comrsc.org

Bipyridine-containing COFs, upon metalation, can serve as potent catalysts. For example, a COF constructed with 2,2′-bipyridine units and subsequently modified with Co(II) has demonstrated high efficiency as an electrocatalyst for the oxygen evolution reaction. acs.org Similarly, rhenium bipyridine moieties have been integrated into COFs for the photocatalytic reduction of CO2. researchgate.netosti.gov The design of these frameworks can be highly tunable; by using isomeric bipyridine derivatives, the number and arrangement of coordination sites within the COF pores can be altered, significantly impacting catalytic performance. rsc.org For instance, a COF built from 3,3′-bipyridyl-5,5′-dialdehyde introduced two coordination sites per unit, leading to enhanced activity in the electrocatalytic nitrate (B79036) reduction to ammonia (B1221849) after metalation with iron. rsc.org

In MOF synthesis, bipyridine ligands can act as pillars connecting layers or as primary linkers defining the network topology. rsc.org The inclusion of functional groups on the bipyridine ligand, such as the chloro group in this compound, can influence the formation of the MOF structure and introduce specific chemical properties. researchgate.net While direct synthesis of MOFs using this compound is a specific area of research, related molecules like 4,4′-Dichloro-2,2′-bipyridine N,N′-dioxide are known to form stable coordination polymers with metals such as copper(II), showcasing the utility of chlorinated bipyridines in creating diverse crystalline networks. The functional tethers on such ligands can also allow for post-synthetic modification, enabling the introduction of further functionalities into the MOF pores. rsc.org

Design and Fabrication of Supramolecular Architectures with this compound as a Building Block

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. Bipyridines are foundational building blocks in this field, used to construct a variety of architectures from discrete molecules to infinite networks. mdpi.com The specific geometry and electronic nature of this compound, with its potential for both metal coordination and other non-covalent interactions like halogen and hydrogen bonding, make it a versatile component for crystal engineering. nih.govmdpi.com

Crystal engineering aims to control how molecules assemble in the solid state to form materials with desired properties. furman.eduacs.org Halogen-bonded co-crystal engineering, in particular, has emerged as a reliable strategy to direct supramolecular assembly. rsc.org By combining halogen bond donors (e.g., iodo- or bromobenzenes) with halogen bond acceptors like the nitrogen atoms of a bipyridine, it is possible to construct predictable 1D, 2D, or 3D structures. nih.govfurman.edursc.org The chloro-substituent in this compound can itself act as a halogen bond donor or acceptor, adding another layer of control to the self-assembly process.

The fabrication of these architectures often relies on co-crystallization from solution. For example, combining 4,4′-bipyridine with carboxylic acids frequently leads to the formation of robust O—H⋯N hydrogen-bonded synthons, which then organize into larger networks. iucr.orgresearchgate.net The presence of a chloro-substituent can influence this packing through additional weak interactions, guiding the final architecture. iucr.org The resulting supramolecular assemblies can range from simple co-crystals to complex, interpenetrating networks with defined channels and cavities. researchgate.netberkeley.edu

Investigation of Non-Covalent Interactions within this compound Assemblies

The stability and structure of supramolecular assemblies are governed by a delicate balance of non-covalent interactions. In systems containing this compound, hydrogen bonding, π-stacking, and halogen bonding are the primary forces at play. mdpi.comresearchgate.net

Hydrogen bonds are among the most critical interactions in directing molecular self-assembly. In the context of bipyridine-containing crystals, the pyridine nitrogen atoms are effective hydrogen bond acceptors. When co-crystallized with hydrogen bond donors like carboxylic acids or phenols, strong and predictable heterosynthons, such as O—H⋯N, are formed. iucr.orgresearchgate.net These synthons often link molecules into one-dimensional chains or tapes.

Table 1: Examples of Hydrogen Bonds in Bipyridine-Related Crystal Structures

| Donor | Acceptor | Interaction Type | Distance (Å) | Compound System |

| O-H | N (pyridine) | Intermolecular | ~2.55 - 2.66 | Carboxylic Acid / Bipyridine Co-crystals |

| C-H | Cl | Intermolecular | - | [CuCl₂(C₁₂H₁₂N₂)]n |

| N-H | Cl | Intermolecular | - | 2-amino-5-chloropyridine derivative |

| N-H | N (pyridine) | Intramolecular | ~2.61 - 2.73 | Protonated 2,2'-bipyridine (B1663995) |

The strength and geometry of π–π stacking can be influenced by other intermolecular forces. For example, the formation of hydrogen bonds can deplete the π-electron density of the aromatic rings, which in turn can affect and potentially strengthen the stacking interactions. rsc.org In a co-crystal of 4,4'-bipyridine (B149096) and 3-chlorothiophene-2-carboxylic acid, π–π stacking interactions between the bipyridine rings, with a perpendicular distance of 3.4812 Å, hold hydrogen-bonded chains together to form a two-dimensional network. iucr.org

The chlorine atom in this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgntu.edu.sg This interaction has become a powerful tool in crystal engineering for the rational design of solid-state materials. nih.govntu.edu.sg

The pyridine nitrogen atom is an excellent halogen bond acceptor, readily forming N···X (where X = Cl, Br, I) bonds with halogen bond donors. nih.govoup.com Conversely, the chlorine atom on the bipyridine ring can act as a halogen bond donor, interacting with Lewis bases, or as an acceptor in C—H⋯Cl hydrogen bonds. iucr.orguni-regensburg.de In some structures, Cl⋯Cl interactions are also observed, further guiding the molecular packing. iucr.org The strength of these interactions decreases from iodine to chlorine. nih.gov While iodopyridinium cations predictably form strong halogen bonds, chloropyridinium derivatives often require a more activated system to do so. nih.gov Nevertheless, even weak halogen bonds, in concert with hydrogen bonding and π-stacking, play a decisive role in the final supramolecular architecture. researchgate.netacs.org

Table 2: Examples of Halogen Bonds in Chloro-Pyridine and Bipyridine Systems

| Donor Atom | Acceptor Atom/Group | Interaction Type | Distance (Å) | Compound System |

| C-I | N (pyridine) | N···I Halogen Bond | ~2.10 - 2.11 | 2,2'-bipyridine derivatives + NIS |

| C-Cl | I⁻ | C-Cl···I⁻ Halogen Bond | - | [2-ClPyMe]I |

| C-Cl | C=O | C-Cl···O Halogen Bond | - | 2-chloro-4-nitrobenzoic acid adducts |

| Cl | Cl | Cl···Cl Interaction | ~3.47 | 3-chlorothiophene-2-carboxylic acid / 4,4'-bipyridine co-crystal |

Host-Guest Chemistry with this compound Scaffolds

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the host-guest chemistry of the compound this compound. While the broader field of bipyridine chemistry features extensive studies on the supramolecular interactions and host-guest systems of related isomers, such as 2,2'-bipyridine and 4,4'-bipyridine, the specific scaffold of this compound has not been the subject of published research in this context.

Bipyridine derivatives are well-established building blocks in supramolecular chemistry, valued for their ability to form complexes with a variety of guest molecules and metal ions through coordination bonds, hydrogen bonding, and π-π stacking interactions. These interactions are fundamental to the construction of complex, functional supramolecular architectures. For instance, studies on other bipyridine isomers have detailed their inclusion in macrocyclic hosts like cyclodextrins and cucurbiturils, and their role in the formation of metal-organic frameworks (MOFs) and other complex assemblies.

However, specific data regarding the binding affinities, thermodynamic parameters, and structural details of host-guest complexes involving this compound are not available in the current body of scientific literature. Consequently, an analysis of its behavior as a host or guest, including the formation of inclusion complexes, the study of binding constants, or the characterization of the resulting supramolecular structures, cannot be provided at this time.

Despite these theoretical considerations, the lack of empirical research means that no detailed findings or data tables on the host-guest chemistry of this compound can be presented. Future research in this specific area would be necessary to elucidate the supramolecular behavior of this particular bipyridine derivative.

Theoretical and Computational Chemistry Studies on 2 Chloro 3,4 Bipyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and optimizing the molecular geometry of bipyridine derivatives. researchgate.netresearchgate.net DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p), enable the accurate prediction of bond lengths, bond angles, and dihedral angles. science.govnanobioletters.com For instance, studies on related pyridine (B92270) derivatives have demonstrated excellent agreement between DFT-optimized geometries and experimental data obtained from X-ray crystallography. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure. This foundational information is crucial for all subsequent computational analyses. In many cases, DFT calculations have been used to study the structural parameters of various substituted pyridine and bipyridine compounds, providing a basis for understanding their chemical behavior. nanobioletters.comniscpr.res.innih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the charge transfer characteristics and chemical reactivity of 2-chloro-3,4'-bipyridine. aip.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and polarizability. rsc.org A smaller energy gap generally indicates higher reactivity and a greater ease of intramolecular charge transfer (ICT). aip.orgrsc.org

In bipyridine systems, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are electron-donating (nucleophilic) and electron-accepting (electrophilic), respectively. rsc.org For substituted bipyridines, the nature and position of the substituent can significantly influence the energies and distributions of these orbitals. researchgate.net For example, electron-withdrawing groups can lower the energy of the LUMO, enhancing the molecule's electron-accepting capability, while electron-donating groups can raise the HOMO energy, making the molecule a better electron donor. acs.org This modulation of the electronic properties is key to designing molecules with specific charge transfer characteristics for applications in areas like organic electronics and sensor technology. researchgate.net

Table 1: Frontier Molecular Orbital Properties of a Related Imidazole Derivative in Different Environments nih.gov

| Property | Gas Phase | Water | Chloroform |

| εHOMO (eV) | -4.9965 | -5.1132 | -5.0667 |

| εLUMO (eV) | -1.8438 | -1.9437 | -1.9023 |

| Energy gap ΔE (eV) | 3.1527 | 3.1695 | 3.1644 |

| Ionization energy (I = -εHOMO) (eV) | 4.9965 | 5.1132 | 5.0667 |

| Electron affinity (A = -εLUMO) (eV) | 1.8438 | 1.9437 | 1.9023 |

| Electronegativity (χ) (eV) | 3.4202 | 3.5285 | 3.4845 |

| Chemical potential (μ) (eV) | -3.4202 | -3.5285 | -3.4845 |

| Hardness (η) (eV) | 1.5764 | 1.5848 | 1.5822 |

| Softness (S) (eV) | 0.3172 | 0.3155 | 0.3160 |

| Electrophilicity index (ω) (eV) | 3.7198 | 3.9317 | 3.8291 |

This table presents data for 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole, a related heterocyclic compound, to illustrate the types of parameters derived from FMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronically excited states of molecules, providing valuable information about their photophysical properties, such as absorption and emission spectra. rsc.org By simulating the electronic transitions between different orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For bipyridine-containing molecules, TD-DFT calculations have been instrumental in understanding their behavior upon light absorption. rsc.orgscilit.com These calculations can identify the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule (intraligand transitions) or involve charge transfer from a metal center to the ligand (metal-to-ligand charge transfer, MLCT) in the case of metal complexes. acs.orgnih.gov The results from TD-DFT studies are crucial for designing and understanding the functionality of molecules used in applications such as photosensitizers, organic light-emitting diodes (OLEDs), and molecular sensors. acs.orgacs.org The accuracy of TD-DFT predictions can be validated by comparing the calculated spectra with experimental UV-Vis absorption data. researchgate.net

Advanced Quantum Chemical Calculations for Spectroscopic Prediction and Experimental Validation

Advanced quantum chemical calculations play a pivotal role in the prediction of various spectroscopic properties of this compound, which can then be validated against experimental data. dergipark.org.trnih.gov Beyond electronic spectra, these methods can be used to compute vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. dergipark.org.tr By calculating the potential energy distribution (PED), theoretical vibrational modes can be assigned to the experimentally observed spectral bands, leading to a comprehensive understanding of the molecule's vibrational characteristics. aip.org

Furthermore, quantum chemical methods are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, for example, is commonly used to calculate theoretical ¹H and ¹³C NMR spectra, which can then be compared with experimental results to confirm the molecular structure. dergipark.org.tr The combination of theoretical predictions and experimental validation provides a robust framework for the structural and spectroscopic characterization of novel compounds like this compound. nih.gov

Beyond-DFT Methodologies for Complex Systems (e.g., NBO, QTAIM, Multireference Methods)

To gain deeper insights into the electronic structure and bonding of this compound, methodologies that go beyond standard DFT calculations are often employed. Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. numberanalytics.comwisc.edu NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. numberanalytics.comnih.gov This allows for a quantitative assessment of donor-acceptor interactions, providing a detailed picture of the electronic communication within the molecule. niscpr.res.inmdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) is another valuable tool that analyzes the electron density topology to define atomic basins and characterize the nature of chemical bonds, such as whether they are primarily covalent or ionic. tandfonline.com For more complex electronic systems, especially those with significant electron correlation or near-degenerate electronic states, multireference methods may be necessary to obtain an accurate description of the electronic structure and excited states. db-thueringen.de These advanced computational techniques provide a more nuanced understanding of the intricate electronic interactions that govern the properties and reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3,4 Bipyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 2-chloro-3,4'-bipyridine and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework and the investigation of reaction mechanisms.

In the ¹H NMR spectrum of this compound, the protons on the two pyridine (B92270) rings exhibit distinct chemical shifts and coupling patterns, which are invaluable for their assignment. For instance, in a related compound, 2-chloro-3,3'-bipyridine (B8754749), the protons of the pyridine rings resonate in the aromatic region, and their specific shifts and multiplicities allow for the confirmation of the connectivity between the two rings. The downfield shift of protons adjacent to the nitrogen atoms is a characteristic feature.

NMR is also instrumental in monitoring the progress of reactions involving this compound. For example, in the synthesis of metal complexes, changes in the chemical shifts of the bipyridine protons upon coordination to a metal center, such as rhodium, provide direct evidence of complex formation. nih.gov A general downfield shift of the ligand's proton signals is typically observed upon coordination. nih.gov Furthermore, techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish through-bond and through-space correlations, respectively, which are crucial for determining the stereochemistry and conformation of larger, more complex systems.

Table 1: Representative ¹H NMR Data for Bipyridine Systems

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 2-chloro-3,3'-bipyridine | Not Specified | Aromatic protons in characteristic regions | researchgate.net |

| [Cp*Rh(bpy)Cl]Cl | CDCl₃ | 1.73 (15H, s, C₅(CH₃)₅), 7.82 (2H, ddd, J = 7.8, 5.7, 1.1 Hz, H5,5'), 8.26 (2H, td, J = 7.8, 1.3 Hz, H4,4'), 8.85 (2H, dd, J = 5.7, 1.3 Hz, H6,6'), 9.08 (2H, d, J = 7.8 Hz, H3,3') | nih.gov |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | CDCl₃ | 4.63 (s, 4 H), 7.38 (dd, 2 H, J = 1.9, 5.0), 8.43 (s, 2 H), 8.70 (d, 2 H, J = 4.6) | acs.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the reviewed literature, the vast number of determined structures for related bipyridine derivatives allows for a detailed discussion of the expected structural features and conformational analysis.

In the solid state, the two pyridine rings of a bipyridine molecule can adopt a range of dihedral angles relative to each other, influenced by steric and electronic factors, as well as crystal packing forces. For instance, in the crystal structure of 6-chloro-4,4'-dimethyl-2,2'-bipyridine, the dihedral angle between the two phenyl rings is nearly 180°, indicating a quasi-planar conformation. wikipedia.org In contrast, its N-oxide intermediate exhibits a less planar structure with a dihedral angle of 161.77°. wikipedia.org This highlights how subtle chemical modifications can significantly impact the solid-state conformation.

The introduction of a chloro substituent at the 2-position of the bipyridine ring is expected to influence the local geometry. The C-Cl bond length will be a key parameter, and intermolecular interactions involving the chlorine atom, such as halogen bonding, could play a role in the crystal packing. mq.edu.au

When this compound acts as a ligand in metal complexes, X-ray crystallography reveals the coordination geometry around the metal center. For example, in copper(II) complexes with chloro-substituted bipyridines, the copper atom can adopt distorted geometries such as trigonal bipyramidal. iucr.org The coordination of the bipyridine ligand and the presence of other ligands and counter-ions all contribute to the final solid-state structure. The crystal structures of ruthenium(II) complexes with bipyridine ligands have also been extensively studied, revealing octahedral coordination geometries. iucr.orgbiokeanos.com

Table 2: Crystallographic Data for Selected Bipyridine Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 6-Chloro-4,4'-dimethyl-2,2'-bipyridine | Orthorhombic | Pbca | Dihedral angle between phenyl rings is ~180° | wikipedia.org |

| 4,4'-Dimethyl-2,2'-bipyridine N-Oxide | Monoclinic | P2₁/n | Dihedral angle between phenyl rings is 161.77° | wikipedia.org |

| Ru(bpy)₂(Cl-phen)₂ | Not specified | Not specified | Ruthenium(II) complex with chloro-substituted phenanthroline | |

| Cu₂L₂(bipy)₂·bipy | Monoclinic | P2₁/c | Dinuclear copper(II) complex linked by 4,4'-bipyridine (B149096) | researchgate.net |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for probing the vibrational and electronic properties of this compound and its complexes. These techniques provide insights into the bonding within the molecule and the nature of its electronic transitions.

IR spectroscopy is particularly useful for identifying characteristic vibrational modes. The IR spectrum of a bipyridine derivative will show a series of bands corresponding to the stretching and bending vibrations of the pyridine rings. The C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The presence of the chlorine atom in this compound is expected to give rise to a C-Cl stretching vibration, although its observation can sometimes be challenging due to its position in the lower frequency region of the spectrum. In metal complexes, the coordination of the bipyridine ligand leads to shifts in the vibrational frequencies of the pyridine rings, providing evidence of complexation.

UV-Vis absorption spectroscopy probes the electronic transitions within the molecule. Bipyridine ligands exhibit intense π-π* transitions in the UV region. In metal complexes of this compound, additional absorption bands in the visible region are often observed. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. The energy of these MLCT bands is sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent. The introduction of an electron-withdrawing chloro group can influence the energy of the π orbitals of the bipyridine ligand, thereby affecting the energy and intensity of the MLCT transitions. For instance, in a series of ruthenium(II) bipyridine carbonyl complexes, the introduction of electron-withdrawing groups on the bipyridine ligand resulted in a red-shift of the MLCT band.

Table 3: Spectroscopic Data for Representative Bipyridine Systems

| Compound/System | Technique | Key Spectral Features | Reference |

| Ruthenium(II) bipyridine carbonyl complexes | UV-Vis | MLCT bands sensitive to bipyridine substituents | |

| Ruthenium(II) complexes with chlorophenanthroline and bipyridine | UV-Vis | Absorption bands in UV and visible regions | |

| Tris(2,2'-bipyridine)ruthenium(II) dichloride | UV-Vis | Maximum absorption at 455 nm in water | |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | IR | Characteristic vibrational modes of the bipyridine core | acs.org |

Luminescence and Photophysical Characterization of this compound Complexes

The luminescence properties of metal complexes containing this compound and related ligands are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The photophysical characterization of these complexes provides a deep understanding of their excited-state behavior.

Many transition metal complexes of bipyridine, particularly those of ruthenium(II) and iridium(III), are known to be luminescent. This emission typically originates from the lowest-energy triplet MLCT excited state. The introduction of a chloro substituent on the bipyridine ligand can modulate the photophysical properties of the complex. For example, in platinum(II) terpyridine complexes, chlorination of the terpyridine ligand was found to lower the energy of the MLCT state and enabled luminescence in fluid solution at room temperature, a property not observed in the parent complex.

The luminescence quantum yield and lifetime are crucial parameters that quantify the efficiency and dynamics of the emission process. These properties are influenced by factors such as the metal center, the nature of the ligands, the solvent, and the temperature. For instance, iridium(III) complexes with a fluorine-free bipyridine ligand have shown intense sky-blue emission with high thermal stability. The emission energy of these complexes can be tuned by modifying the ancillary ligands.

The study of the photophysical properties of these complexes often involves steady-state and time-resolved luminescence spectroscopy. These techniques allow for the determination of emission spectra, quantum yields, and excited-state lifetimes, providing a comprehensive picture of the deactivation pathways of the excited state.

Table 4: Photophysical Data for Selected Bipyridine Complexes

| Complex | Emission Maximum (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Reference |

| Ir(III) complex with fluorine-free bipyridine (1) | 468 (sky-blue) | Not specified | Not specified | |

| Ir(III) complex with fluorine-free bipyridine (2) | 462 (sky-blue) | Not specified | Not specified | |

| [Pt(Clterpy)Cl]⁺ | Luminescent in fluid solution at 298 K | Not specified | Not specified | |

| Ruthenium(II) complexes with chlorophenanthroline and bipyridine | Strong emission in the visible region | Not specified | Not specified |

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, Mass Spectrometry) for Reaction Monitoring and In-depth Characterization

Beyond the core techniques of NMR, X-ray crystallography, and optical spectroscopy, other advanced analytical methods provide further crucial information for the in-depth characterization of this compound systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying systems with unpaired electrons. While this compound itself is diamagnetic, its complexes with paramagnetic metal ions, such as copper(II) or certain oxidation states of iron and ruthenium, can be effectively investigated by EPR. The EPR spectrum provides information about the electronic structure of the metal center, its coordination environment, and the nature of the metal-ligand bonding. For instance, EPR studies on copper(II) complexes with bipyridine ligands have been used to probe the geometry and electronic properties of the copper center.

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, confirming their identity and purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of a molecule. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to ionize and analyze these compounds and their metal complexes. For example, ESI-MS has been used to confirm the formation of rhodium-bipyridine complexes. nih.gov

These advanced techniques, in conjunction with the primary spectroscopic and crystallographic methods, provide a comprehensive and detailed understanding of the structure, bonding, and reactivity of this compound and its diverse range of derivatives and complexes.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-3,4'-bipyridine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via halogenation of bipyridine precursors or cross-coupling reactions. Key routes include:

- Halogenation : Direct chlorination of 3,4'-bipyridine using reagents like PCl₅ or SOCl₂ under anhydrous conditions, typically at 80–100°C .

- Suzuki-Miyaura Coupling : Reaction of 3-chloropyridine boronic acid with 4-bromopyridine in the presence of Pd(PPh₃)₄ and K₂CO₃ in a DMF/H₂O solvent system (yield: ~65–75%) .

- Nucleophilic Aromatic Substitution : Substitution of a nitro or methoxy group in bipyridine derivatives using Cl⁻ sources like NaCl in polar aprotic solvents (e.g., DMSO) at elevated temperatures .

Q. Critical Factors :

- Temperature control to minimize side reactions (e.g., over-chlorination).

- Catalyst selection (Pd-based for cross-coupling; Lewis acids for halogenation).

- Solvent polarity affects reaction kinetics and regioselectivity.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:

Q. How does the chlorine substituent influence the reactivity of this compound in substitution reactions?

Methodological Answer: The chlorine atom at the 2-position acts as a leaving group, enabling:

- Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides in DMF at 120°C to form 2-amino- or 2-alkoxy-bipyridines .

- Cross-Coupling : Participates in Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos catalysts (conversion >80%) .

- Metalation : Lithium-halogen exchange with n-BuLi at −78°C generates a reactive site for further functionalization .

Q. Key Considerations :

- Steric hindrance from the 3,4'-bipyridine framework may slow kinetics.

- Electronic effects (Cl is electron-withdrawing) activate the ring for electrophilic attacks at meta positions.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

- Charge Distribution : Chlorine withdraws electron density, creating a partial positive charge on the adjacent carbon (Mulliken charge: +0.25 e) .

- Frontier Orbitals : HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with HOMO localized on the pyridine rings and LUMO on the Cl atom .

- Spin Density : In radical intermediates (e.g., during reduction), spin density localizes on the nitrogen atoms, as shown in EPR studies .

Q. Applications :

- Predicts regioselectivity in catalytic reactions.

- Guides design of charge-transfer complexes for optoelectronic materials.

Q. What strategies optimize the use of this compound in coordination chemistry?

Methodological Answer: The bipyridine scaffold acts as a bidentate ligand for transition metals:

- Coordination Polymers : React with Zn²⁺ or Cu²⁺ in MeOH/H₂O to form 1D/2D networks. Structural flexibility depends on counterions (e.g., mesitylene sulfonate vs. nitrate) .

- Redox-Active Complexes : Reduction with K/18-crown-6 generates radical anions, stabilized by delocalization across the bipyridine π-system .

- Photocatalysis : Ru(II) complexes with this compound exhibit enhanced visible-light absorption (λmax ~450 nm) .

Q. Synthetic Protocol :

- Ligand-to-metal ratio (2:1 for octahedral geometries).

- Solvent choice (polar solvents favor ionic complexes; nonpolar solvents stabilize neutral species).

Q. How can mechanistic studies resolve contradictions in reported catalytic activities of this compound derivatives?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., Suzuki coupling yields varying from 50–90%) arise from:

- Substituent Effects : Electron-withdrawing groups (Cl) lower electron density at the metal center, slowing oxidative addition .

- Steric Constraints : Bulky ligands hinder substrate access to the catalytic site.

- Solvent Interactions : DMSO increases catalyst solubility but may poison Pd surfaces .

Q. Resolution Strategies :

- Kinetic isotopic labeling (KIE) to identify rate-determining steps.

- In situ XAFS to monitor metal-ligand bonding dynamics.

Q. How do structural modifications to this compound impact its electronic properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Additional Cl or NO₂ groups lower LUMO energy, enhancing electron affinity (cyclic voltammetry shows E₁/2 = −1.2 V vs. SCE) .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups raise HOMO energy, increasing reducing power .

- Extended Conjugation : Fusing aromatic rings (e.g., naphthyridine) red-shifts UV-Vis absorption (Δλ ~50 nm) .

Q. What approaches are used to study interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations predict binding to kinase ATP pockets (binding energy: −8.5 kcal/mol) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .

- Enzyme Inhibition Assays : IC₅₀ values determined via fluorogenic substrates (e.g., ~2 µM for CYP450 inhibition) .

Caution : Chlorine’s hydrophobicity may enhance membrane permeability but also increase off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.